4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. The process often requires a palladium catalyst and can be conducted under mild conditions. For example, the borylation at the benzylic C-H bond of alkylbenzenes can be achieved using a palladium catalyst to form pinacol benzyl boronate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of inert atmosphere and controlled temperature is crucial to prevent decomposition and ensure the stability of the product .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane undergoes various types of reactions, including:
Hydroboration: It can react with alkynes and alkenes in the presence of transition metal catalysts to form organoboron compounds.
Coupling Reactions: It participates in coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, along with various solvents like toluene and THF. The reactions are typically carried out under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions are organoboron compounds, which are valuable intermediates in organic synthesis. These products can be further transformed into various functionalized molecules .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: Another boronic ester with similar reactivity and applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used for similar borylation reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A closely related compound with similar properties.
Uniqueness
4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane is unique due to its specific structure, which provides enhanced stability and reactivity compared to other boronic esters. Its ability to participate in a wide range of chemical reactions makes it a versatile and valuable compound in organic synthesis .
Properties
Molecular Formula |
C16H25BO2 |
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Molecular Weight |
260.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-5-propan-2-ylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO2/c1-11(2)13-9-8-12(3)14(10-13)17-18-15(4,5)16(6,7)19-17/h8-11H,1-7H3 |
InChI Key |
KGUQLHORWZSPGI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C |
Origin of Product |
United States |
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